3-Bromoimidazo[1,5-a]pyridine is a significant heterocyclic compound known for its diverse applications in medicinal chemistry and material science. Its molecular formula is with a molecular weight of approximately 197.03 g/mol. This compound is classified under imidazo[1,5-a]pyridines, which are recognized for their pharmacological properties and structural relevance in various bioactive molecules.
The synthesis of 3-bromoimidazo[1,5-a]pyridine can be achieved through several methods, primarily involving the reaction of α-bromoketones with 2-aminopyridine. The following methods have been documented:
These synthetic routes allow for the modification of the imidazo structure, enabling the introduction of various substituents that can enhance biological activity.
The molecular structure of 3-bromoimidazo[1,5-a]pyridine consists of a fused imidazole and pyridine ring system. The presence of a bromine atom at the third position significantly influences its reactivity and biological properties.
Key structural data include:
The compound's unique structure provides a basis for its diverse chemical reactivity and potential interactions with biological targets.
3-Bromoimidazo[1,5-a]pyridine participates in various chemical reactions that are crucial for its functionality:
These reactions are essential for developing new derivatives with enhanced pharmacological properties.
The mechanism of action for compounds like 3-bromoimidazo[1,5-a]pyridine often involves interaction with specific biological targets:
The detailed understanding of these mechanisms aids in the design of more effective therapeutic agents.
3-Bromoimidazo[1,5-a]pyridine possesses several notable physical and chemical properties:
These properties are critical for practical applications in research and industry.
The applications of 3-bromoimidazo[1,5-a]pyridine span multiple fields:
Imidazo[1,5-a]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry and materials science, characterized by a fusion between imidazole and pyridine rings. This architecture confers unique electronic properties, including a π-deficient system and hydrogen-bonding capabilities at the nitrogen atoms, enabling diverse non-covalent interactions with biological targets. The scaffold's planar structure facilitates π-π stacking interactions, while the bridgehead nitrogen enhances dipole moments critical for binding affinity. Bromination at the C3 position (CAS 1263057-86-8) introduces a versatile handle for further functionalization via cross-coupling reactions, making it indispensable for constructing complex molecules. The compound's stability under physiological conditions, combined with favorable logP values (calculated ~2.1), renders it particularly valuable in drug design for optimizing pharmacokinetic profiles [1] [5].
Table 1: Fundamental Properties of 3-Bromoimidazo[1,5-a]pyridine
Property | Value |
---|---|
CAS Registry Number | 1263057-86-8 |
Molecular Formula | C₇H₅BrN₂ |
Molecular Weight | 197.03 g/mol |
IUPAC Name | 3-bromoimidazo[1,5-a]pyridine |
SMILES | BrC1=NC=C2C=CC=CN21 |
InChI Key | BLUUZMVCNDSPJL-UHFFFAOYSA-N |
Halogenation fundamentally transforms imidazo[1,5-a]pyridine's reactivity landscape, with bromine offering optimal balance between electronic effects and transition metal compatibility. The C3-bromo derivative exhibits enhanced electrophilicity at the carbon-halogen bond (bond dissociation energy: ~68 kcal/mol), enabling selective metal-catalyzed couplings while leaving other ring positions available for orthogonal modifications. Bromine's strong electron-withdrawing character (-I effect) acidifies adjacent protons (C1-H pKa ~22-24), facilitating deprotonation for directed metalation strategies. This halogen also polarizes the ring system, increasing dipole moments by ~1.2 D compared to the parent heterocycle, thereby improving crystal packing in solid-state applications [1] [4] [5]. Hazard classifications (H302-H315-H319-H335) primarily relate to its reactivity profile rather than inherent toxicity, underscoring its synthetic utility when handled appropriately [2] [5].
The strategic importance of 3-bromoimidazo[1,5-a]pyridine emerged in the 1990s alongside advances in palladium-catalyzed cross-coupling methodologies. Early syntheses relied on electrophilic bromination of the parent heterocycle, often yielding regioisomeric mixtures due to the scaffold's multiple reactive sites. The landmark 1995 tandem aza-Wittig/electrocyclic ring closure methodology provided the first regiospecific route to 3-substituted derivatives, establishing a platform for targeted bromination [8]. Commercial availability commenced circa 2010 (e.g., American Elements, BLD Pharm), coinciding with its adoption in kinase inhibitor programs. The compound now serves as a key building block in pharmaceutical pipelines, evidenced by its role in synthesizing clinical candidates like ASK1 inhibitors and chemokine receptor antagonists [4] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0